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Compound of Interest

Compound Name:
2-(2-Ethoxy-2-oxoethyl)benzoic

acid

CAS No.: 22479-46-5

Cat. No.: B12000206

Get Quote

Executive Summary
Ethyl hydrogen homophthalate (also known as Ethyl 2-carboxyphenylacetate) is the mono-ethyl

ester of homophthalic acid. It is a regioselective intermediate formed by the ethanolysis of

homophthalic anhydride. Its structural uniqueness lies in the differentiation between its two

carbonyl centers: a stable aromatic carboxylic acid and a reactive aliphatic ester. This

bifunctionality makes it an indispensable scaffold for the synthesis of isocoumarins,

isoquinolones, and polycyclic aromatic hydrocarbons (PAHs) used in drug discovery.
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Property Detail

IUPAC Name 2-(2-Ethoxy-2-oxoethyl)benzoic acid

Common Name Ethyl hydrogen homophthalate

Molecular Formula

Molecular Weight 208.21 g/mol

CAS Registry Number
Not widely listed as a commodity chemical;

typically prepared in situ from CAS 703-59-3.

SMILES CCOC(=O)CC1=CC=CC=C1C(=O)O

Structural Elucidation & Regiochemistry
The structure of ethyl hydrogen homophthalate is defined by the regioselective opening of the

homophthalic anhydride ring. Unlike phthalic anhydride, which is symmetric, homophthalic

anhydride is asymmetric, possessing two distinct carbonyl electrophiles:

Aliphatic Carbonyl (C3): Part of the

segment.

Aromatic Carbonyl (C1): Conjugated directly to the benzene ring.

The Dominant Isomer: Ethyl 2-carboxyphenylacetate
Experimental evidence and electronic theory confirm that nucleophilic attack by ethanol occurs

preferentially at the aliphatic carbonyl (C3).

Reasoning: The aromatic carbonyl (C1) is stabilized by resonance with the benzene ring,

reducing its electrophilicity. The aliphatic carbonyl (C3) lacks this conjugation and is sterically

accessible, making it kinetically more reactive toward neutral nucleophiles like ethanol.

Result: The ester forms at the aliphatic chain, leaving the aromatic carboxyl group free.

Spectroscopic Signature (Characterization)
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Researchers must validate the structure using

NMR to confirm the ester location.

Signal

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Aromatic 7.95 - 8.05 Doublet (d) 1H to -COOH

(Deshielded)

Aromatic 7.30 - 7.60 Multiplet (m) 3H
Remaining

aromatic protons

Methylene 4.05 Singlet (s) 2H

Ester 4.15 Quartet (q) 2H

Ester 1.25 Triplet (t) 3H

Acid OH > 10.5 Broad (br) 1H (Exchangeable)

Synthesis & Reaction Mechanism[1][2][3]
The synthesis utilizes Homophthalic Anhydride as the starting material.[1][2] The reaction is a

nucleophilic acyl substitution (ring-opening).

Mechanistic Pathway
The following diagram illustrates the regioselective attack of ethanol on the anhydride ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.mdpi.com/1420-3049/27/3/844
https://patents.google.com/patent/US20050043411A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12000206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselectivity Logic

Homophthalic Anhydride
(Asymmetric Electrophile)

Tetrahedral Intermediate
(Attack at Aliphatic C=O)

Ethyl Hydrogen Homophthalate
(Ethyl 2-carboxyphenylacetate)

Ring Opening &
Proton Transfer

Ethanol
(Nucleophile)

Nucleophilic Attack
(Kinetic Control)

Aliphatic C=O is more electrophilic
than Aromatic C=O (Conjugated)

Click to download full resolution via product page

Figure 1: Regioselective ring-opening of homophthalic anhydride by ethanol.

Experimental Protocol: Synthesis of Ethyl Hydrogen
Homophthalate
Reagents:

Homophthalic Anhydride (1.0 eq)[1]

Absolute Ethanol (Excess, acts as solvent)

Optional: catalytic

(if faster kinetics required, though uncatalyzed reflux favors the kinetic product).

Step-by-Step Procedure:

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Suspend Homophthalic Anhydride (10.0 g, 61.7 mmol) in Absolute Ethanol (50

mL).

Reflux: Heat the mixture to reflux (
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). The solid anhydride will dissolve as it reacts.

Monitoring: Stir at reflux for 2–3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or

NMR. Disappearance of the anhydride peaks confirms completion.

Workup:

Concentrate the reaction mixture in vacuo to remove excess ethanol.

The residue is typically a viscous oil that solidifies upon standing or trituration with cold

hexanes.

Purification: Recrystallize from minimal Benzene/Petroleum Ether if high purity is required.

Yield: Typical yields range from 90–98% (Quantitative conversion is common).

Applications in Drug Discovery
Ethyl hydrogen homophthalate is a "privileged structure" precursor. Its free acid and protected

ester allow for sequential, controlled cyclization reactions.

Synthesis of Isocoumarins
The free aromatic carboxylic acid can be activated (e.g., with thionyl chloride or CDI) to cyclize

onto the ester or react with other nucleophiles, forming the isocoumarin core found in many

natural products (e.g., Thunberginols).

Dieckmann Condensation
Under basic conditions (NaOEt), the diester (formed by esterifying the free acid) or the mono-

ester can undergo intramolecular Claisen (Dieckmann) condensation to form 2-indanone

derivatives, which are precursors to indene-based pharmaceuticals.

Isoquinolone Synthesis (Castagnoli-Cushman Reaction)
Reacting homophthalic anhydride (or its ester derivatives) with imines yields

tetrahydroisoquinolones, a scaffold present in numerous alkaloids and antagonists.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12000206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl Hydrogen Homophthalate

Isocoumarins
(Antifungal/Anticancer)

Cyclization

Indanones
(via Dieckmann Condensation)

Base (NaOEt)

Isoquinoline Alkaloids
(via Amidation/Cyclization)

R-NH2 / Heat

Click to download full resolution via product page

Figure 2: Synthetic utility map of ethyl hydrogen homophthalate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents
[patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12000206/docs?utm_src=pdf-body-img#technical-guide-structure-synthesis-of-ethyl-hydrogen-homophthalate
https://patents.google.com/patent/US20050043411A1/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr60229a002
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo401991q
https://www.benchchem.com/product/b12000206?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/27/3/844
https://patents.google.com/patent/US20050043411A1/en
https://patents.google.com/patent/US20050043411A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12000206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: Structure & Synthesis of Ethyl
Hydrogen Homophthalate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12000206/docs#technical-guide-structure-synthesis-
of-ethyl-hydrogen-homophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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